molecular formula C10H12F3NO3S B2655380 4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide CAS No. 2191713-32-1

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Cat. No.: B2655380
CAS No.: 2191713-32-1
M. Wt: 283.27
InChI Key: BVWUESPSPXRCCR-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a trifluoroethyl group attached to a benzene ring with a sulfonamide functional group

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO3S/c1-7-5-8(3-4-9(7)17-2)18(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUESPSPXRCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoroethyl group enhances its stability and reactivity compared to similar compounds.

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